tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(4)7-10-8-5-13-6-9(8)10/h8-10,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFCWJHUGQUXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1C2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 3-Azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane ring system is synthesized via intramolecular cyclization of appropriately functionalized precursors. A common approach involves the use of α,β-unsaturated ketones or esters undergoing [2+1] cycloaddition with diazo compounds. For example, reaction of cyclopropane derivatives with tert-butyl carbamate-protected amines under basic conditions generates the bicyclic framework.
Key Reaction Conditions
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Catalyst : Copper(I) iodide (CuI) or palladium complexes for cyclopropanation.
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Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) at 80–130°C.
Carbamate Protection and Methylation
Sequential Amine Protection Using tert-Butyl Carbamate
The tert-butyl carbamate (Boc) group is introduced to protect the primary amine of the bicyclic scaffold prior to methylation. This step prevents undesired side reactions during subsequent functionalization.
Procedure :
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Dissolve 3-azabicyclo[3.1.0]hexan-6-amine (1.0 eq) in DCM.
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Add Boc anhydride (1.2 eq) and triethylamine (2.0 eq) at 0°C.
Methylation of the Secondary Amine
Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. Potassium carbonate or sodium hydride deprotonates the amine, facilitating nucleophilic attack on the methylating agent.
Example Protocol :
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Combine tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate (1.0 eq), methyl iodide (1.5 eq), and K₂CO₃ (3.0 eq) in DMF.
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Heat at 80°C for 6 hours.
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Purify via column chromatography (30% ethyl acetate/hexane).
Advanced Functionalization Techniques
Reductive Amination for Side-Chain Elaboration
Sodium triacetoxy borohydride (STAB) enables reductive amination between the bicyclic amine and aldehydes/ketones, introducing the methylcarbamate side chain.
Case Study :
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Substrates : tert-Butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate and formaldehyde.
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Conditions : STAB (1.4 eq) in DMF at room temperature for 0.5 hours.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Boc Protection + Methylation | K₂CO₃, DMF, 80°C | 76–82% | High reproducibility |
| Reductive Amination | STAB, DMF, rt | 58% | Mild conditions; avoids strong bases |
| Coupling with EDCl/HOBt | DCM, rt, 16h | 85% | Efficient for sterically hindered amines |
Mechanistic Insights and Side Reactions
Competing Pathways in Methylation
Over-methylation can occur if excess methyl iodide is used, leading to quaternary ammonium salts. Controlled stoichiometry (1.5 eq MeI) minimizes this.
Epimerization Risks
The bicyclic scaffold’s stereochemistry may epimerize under strong basic conditions (e.g., NaH). Using milder bases like K₂CO₃ preserves configuration.
Scalability and Industrial Considerations
Solvent Selection for Large-Scale Runs
DMF, while effective, poses regulatory challenges due to toxicity. Alternatives like acetonitrile or ethyl acetate are preferred in kilo-scale synthesis.
Purification Strategies
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Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane gradients.
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Crystallization : Tert-butyl ether/hexane mixtures induce crystallization for high-purity product.
Analytical Characterization
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom in the azabicyclo ring.
Reduction: Reduction reactions can also occur, particularly at the carbamate group.
Substitution: The compound can undergo substitution reactions, especially at the methyl group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Synthesis of Antiviral Agents
In a study focusing on antiviral compounds, tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate was utilized to synthesize derivatives that exhibited significant activity against viral infections. The modifications made to the azabicyclo framework improved the binding affinity to viral proteins, demonstrating its potential in drug design .
Neuropharmacology
Research has indicated that compounds similar to this compound can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Case Study: Cholinergic Modulation
A study investigated the effects of this compound on cholinergic receptors in animal models. Results showed that it could enhance cognitive function by modulating acetylcholine levels, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, especially in creating complex molecules through various coupling reactions.
Data Table: Synthesis Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| N-acylation | 85 | Room temperature, solvent-free |
| Coupling with amines | 70 | In dichloromethane, reflux |
| Formation of esters | 90 | Under acidic catalysis |
These yields indicate its efficiency as a precursor for more complex organic compounds, facilitating advancements in synthetic methodologies .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The azabicyclo ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group can also interact with biological molecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural Variations in Azabicyclo Carbamates
The following table highlights structural and functional differences between tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate and analogous compounds:
Key Research Findings
Stereochemical Impact :
- The rel-(1R,5S,6r) stereoisomer of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate exhibits superior binding to viral proteases compared to its enantiomers, attributed to optimal spatial orientation of the carbamate group .
- In contrast, the oxa-substituted derivative (tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate) shows reduced metabolic stability due to increased polarity .
Ring-Size Effects :
- Bicyclo[3.1.1]heptane derivatives (e.g., CAS 2386905-52-6) demonstrate enhanced bioavailability over [3.1.0] analogs, likely due to reduced ring strain and improved solubility .
Functional Group Modifications :
- Replacing the methyl group in the target compound with a benzoyl moiety (as in ) increases hydrophobicity, enhancing blood-brain barrier penetration in CNS drug candidates .
Biological Activity
tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate, a compound with the CAS number 134575-12-5, is a derivative of azabicyclo compounds that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the available literature on its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 212.29 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 134575-12-5 |
| Synonyms | tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate |
Research indicates that this compound functions primarily as a ketohexokinase (KHK) inhibitor . KHK plays a crucial role in fructose metabolism, converting fructose to fructose-1-phosphate (F1P). By inhibiting KHK, this compound may help mitigate the metabolic effects associated with excessive fructose consumption, which is linked to insulin resistance and other metabolic disorders .
1. Diabetes Management
Studies have suggested that compounds similar to this compound can significantly impact glucose metabolism and insulin sensitivity:
- Type 2 Diabetes Mellitus (T2D) : Inhibition of KHK has been associated with improved insulin sensitivity and reduced hyperglycemia in animal models .
- Potential for New Therapies : The ability of this compound to modulate metabolic pathways positions it as a candidate for developing novel therapies for T2D and related conditions .
2. Neuroprotective Effects
There is emerging evidence suggesting that azabicyclo compounds may also exhibit neuroprotective properties:
Study 1: KHK Inhibition in Animal Models
A study explored the effects of ketohexokinase inhibition using related compounds in diabetic mice, demonstrating significant reductions in blood glucose levels and improvements in metabolic parameters . The findings suggest that targeting fructose metabolism could be a viable strategy for managing diabetes.
Study 2: Pharmacodynamics and Toxicology
Research conducted on related azabicyclo compounds indicated low toxicity profiles at therapeutic doses, supporting their safety for potential clinical use . However, comprehensive toxicological assessments specific to this compound are still required.
Q & A
Q. What are the recommended strategies for optimizing the synthesis yield of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)(methyl)carbamate?
- Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Catalyst selection: Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
- Temperature control: Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., carbamate decomposition) .
- Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) effectively isolates the product .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer: Use a multi-analytical approach:
- NMR spectroscopy: Compare / NMR shifts with literature data for the bicyclo[3.1.0]hexane core and carbamate moieties .
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) within ±2 ppm accuracy .
- X-ray crystallography: Resolve crystal structures to validate stereochemistry (if crystalline) .
Q. What are the critical safety protocols for handling this compound in the lab?
- Methodological Answer: Based on GHS classifications and SDS guidelines:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
- Respiratory protection: Use NIOSH-approved N95 masks if airborne particles are generated .
- Spill management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives of this compound under acidic vs. basic conditions?
- Methodological Answer: Mechanistic studies require:
- pH-dependent stability assays: Monitor carbamate hydrolysis via HPLC at pH 2 (simulated gastric fluid) and pH 7.4 (physiological buffer) .
- Computational modeling: Use DFT calculations to compare energy barriers for protonation/deprotonation pathways .
- Isotopic labeling: -labeling of the carbonyl group tracks hydrolysis intermediates .
Q. What analytical techniques resolve contradictory data in stability studies (e.g., conflicting TGA and DSC results)?
- Methodological Answer: Address discrepancies through:
- Cross-validation: Repeat experiments under inert atmosphere (N) to exclude oxidative decomposition .
- Dynamic vapor sorption (DVS): Quantify hygroscopicity effects on thermal stability .
- Synchrotron XRD: Resolve polymorphic transitions undetected by conventional DSC .
Q. How can computational tools predict regioselectivity in functionalization of the 3-azabicyclo[3.1.0]hexane scaffold?
- Methodological Answer: Apply in silico strategies:
- Molecular docking: Screen binding affinities of derivatives to target enzymes (e.g., kinases) .
- Reaxys/BKMS database mining: Identify precedents for similar bicyclo systems .
- Machine learning: Train models on reaction outcomes using descriptors like electrophilicity indices .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different solvents?
- Methodological Answer: Systematic reevaluation includes:
- Solvent polarity index: Correlate solubility with Hansen solubility parameters (δ, δ, δ) .
- High-throughput screening: Use 96-well plates to test solubility in solvent mixtures (e.g., DMSO/water) .
- NMR titration: Measure chemical shift changes to identify solvent-solute interactions .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer: Standardize protocols via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
